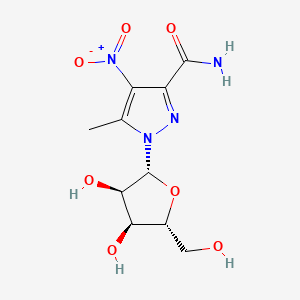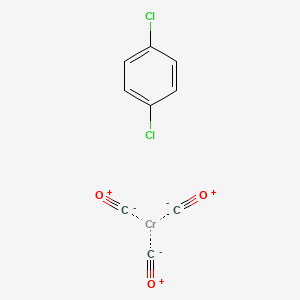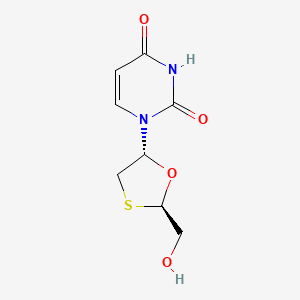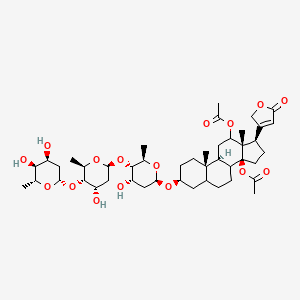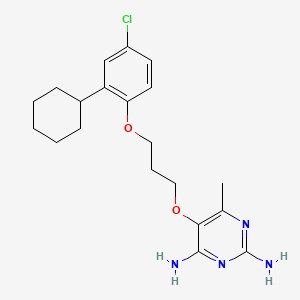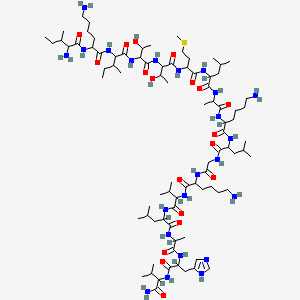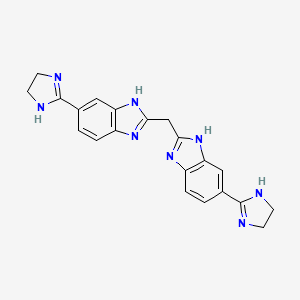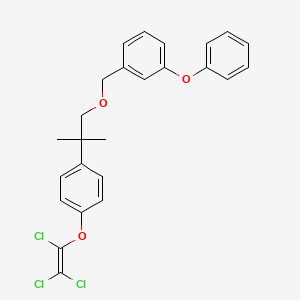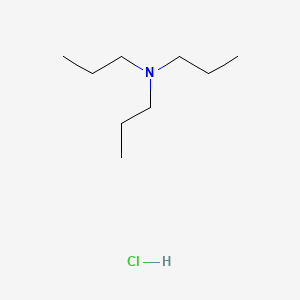
Tripropylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropylammonium chloride is a quaternary ammonium compound with the chemical formula
(C3H7)3NHCl
. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.Preparation Methods
Synthetic Routes and Reaction Conditions: Tripropylammonium chloride can be synthesized through the alkylation of tripropylamine with an alkyl halide, typically using propyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
(C3H7)3N+C3H7Cl→(C3H7)3NHCl
Industrial Production Methods: In industrial settings, this compound is produced by the continuous alkylation of tripropylamine. The process involves the use of a fixed-bed reactor where tripropylamine and propyl chloride are passed over a catalyst at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tripropylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can be used as a phase transfer catalyst in such processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include tripropylamine derivatives with different functional groups.
Scientific Research Applications
Tripropylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It can be used in the preparation of biological samples for analysis.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is used in the production of surfactants, emulsifiers, and other chemical intermediates.
Mechanism of Action
The mechanism by which tripropylammonium chloride exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the rate of reaction. The chloride ion can also participate in ionic interactions, influencing the reactivity of other compounds.
Comparison with Similar Compounds
Tetrapropylammonium chloride: Similar in structure but with an additional propyl group.
Triethylammonium chloride: Similar but with ethyl groups instead of propyl groups.
Uniqueness: Tripropylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective as a phase transfer catalyst.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.
Properties
CAS No. |
14488-44-9 |
|---|---|
Molecular Formula |
C9H22ClN |
Molecular Weight |
179.73 g/mol |
IUPAC Name |
N,N-dipropylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H |
InChI Key |
BMXILUZRCXPKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


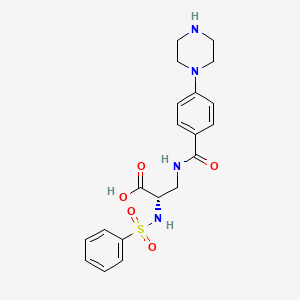

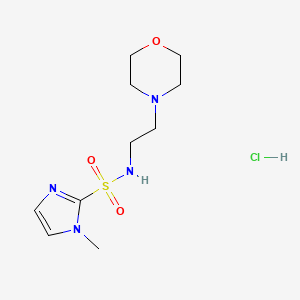
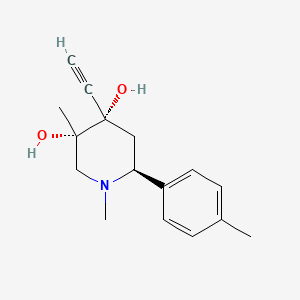
![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)
